molecular formula C21H20N2O3 B2842933 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one CAS No. 868223-26-1

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one

Cat. No. B2842933
M. Wt: 348.402
InChI Key: DFUFJXQPMSKHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one” is a complex organic molecule that contains two heterocyclic rings: a 3,4-dihydro-2H-quinolin-1-yl group and an isoquinolin-1-one group. These groups are connected by a 2-oxoethyl chain .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives can participate in both electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one and its derivatives are pivotal in the realm of organic synthesis and chemical research. Studies have shown the versatility of quinoline and isoquinoline derivatives in synthesizing a broad spectrum of chemical compounds. For instance, research by Sobarzo-Sánchez et al. (2010) on new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives highlights the strategic use of related quinoline compounds as starting materials for synthesizing complex molecular structures. This involves key methodologies like Bischler–Napieralski cyclization, showcasing the chemical's utility in creating structurally diverse and potentially bioactive compounds (Sobarzo-Sánchez et al., 2010).

Antimicrobial and Antifungal Activities

The exploration into the bioactive properties of quinoline derivatives has unveiled their potential in antimicrobial and antifungal applications. A study by Ma et al. (2017) isolated a new isoquinolone alkaloid from an endophytic fungus, demonstrating significant antifungal activity, which opens avenues for the development of novel antimicrobial agents. This exemplifies the importance of such compounds in researching new therapeutic agents with potential application in combating infectious diseases (Ma et al., 2017).

Antioxidant Applications

The structural and functional diversity of quinoline derivatives extends to their role as antioxidants. Hussein et al. (2016) synthesized derivatives that showcased significant antioxidant efficiency in lubricating greases. This research not only underscores the chemical's utility in industrial applications but also its potential in biological systems where oxidative stress is a concern (Hussein et al., 2016).

Catalysis and Chemical Reactions

The compound and its related derivatives serve as catalysts or intermediates in complex chemical reactions, facilitating the synthesis of diverse molecular architectures. For example, research by Heras et al. (2022) into the C–H bond activation of quinolines by rhodium complexes highlights the compound's role in organometallic chemistry, enabling precise modifications of molecular structures through catalytic processes (de las Heras et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, it’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-26-19-10-4-8-17-16(19)11-13-22(21(17)25)14-20(24)23-12-5-7-15-6-2-3-9-18(15)23/h2-4,6,8-11,13H,5,7,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUFJXQPMSKHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one

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